molecular formula C12H20Cl2N2O B1626025 1-(4-Methoxybenzyl)piperazine dihydrochloride CAS No. 21868-01-9

1-(4-Methoxybenzyl)piperazine dihydrochloride

Cat. No. B1626025
Key on ui cas rn: 21868-01-9
M. Wt: 279.2 g/mol
InChI Key: YMZRLNPZCYJIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576086B2

Procedure details

A mixture of 4-methoxybenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-methoxybenzyl) piperazine dihydrochloride, yield 75%, mp. 250-252° C. The N1-(4-methoxybenzyl)-N4-phenacyl piperazine dihydrochloride (0.5 g, 1.23 mmol) could be preparated according to the general preparation 2, and then reduced according to the general preparation 3 to obtain 0.38 g of the title compound, yield 77.55%, mp 244-246° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[ClH:8].[ClH:8].[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to the general preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.COC1=CC=C(CN2CCNCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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